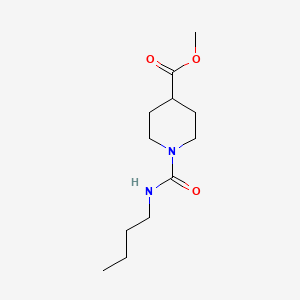

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

“Methyl piperidine-4-carboxylate” is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Molecular Structure Analysis

The molecular structure of “Methyl piperidine-4-carboxylate” is represented by the molecular formula C7H13NO2 . The InChI Key for this compound is RZVWBASHHLFBJF-UHFFFAOYSA-N .Chemical Reactions Analysis

“Methyl piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis

“Methyl piperidine-4-carboxylate” has a molecular weight of 143.19 g/mol . It is slightly soluble in water .Applications De Recherche Scientifique

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate serves as a valuable building block for synthesizing antitubercular agents. Researchers have explored its potential in designing novel drugs to combat tuberculosis, a global health concern .

- Scientists have investigated this compound as a precursor for aminopyrazine inhibitors. These inhibitors play a crucial role in modulating specific biological pathways, making them relevant for drug discovery and development .

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has been studied in the context of PKD inhibition. PKD is an enzyme involved in cell signaling and regulation. Inhibiting PKD may have therapeutic implications for various diseases, including cancer and cardiovascular disorders .

- Researchers have explored the compound’s potential as a scalable catalyst for asymmetric hydrogenation reactions. Asymmetric hydrogenation is a powerful tool in organic synthesis, allowing the production of chiral compounds with high enantioselectivity .

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has been employed in the synthesis of sterically demanding aryl enamide derivatives. These reactions are valuable for constructing complex organic molecules with specific substitution patterns .

- Beyond specific applications, this compound contributes to the broader fields of chemical biology and medicinal chemistry. Its versatile reactivity and structural features make it a valuable tool for designing and optimizing bioactive molecules .

Antitubercular Agents

Aminopyrazine Inhibitors

Protein Kinase D (PKD) Inhibitors

Asymmetric Hydrogenation Catalysts

Sterically Demanding Aryl Enamide Reactions

Chemical Biology and Medicinal Chemistry

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-(butylcarbamoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-3-4-7-13-12(16)14-8-5-10(6-9-14)11(15)17-2/h10H,3-9H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXGTIVREGUNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCC(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)